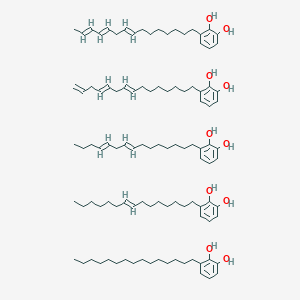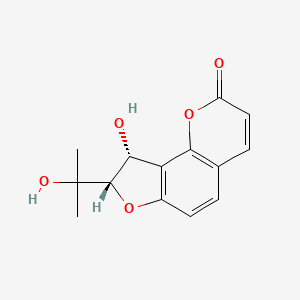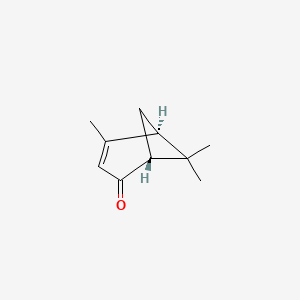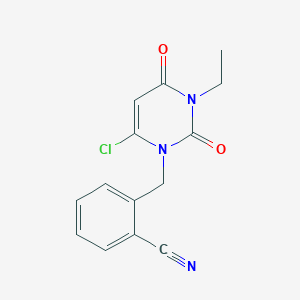
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Overview
Description
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, or CEMB, is an organic compound with a variety of applications in scientific research. It is a derivative of benzonitrile, a common organic compound used in a variety of chemical reactions. CEMB is known for its stability and has been used in a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Structural Studies
Uracil derivatives, closely related to the chemical compound , have been synthesized and structurally analyzed. These studies focus on their crystal structures and spectroscopic properties. For example, Wuqiang Liu et al. (2014) synthesized three uracil derivatives and examined them through X-ray crystallography, FT-IR, and NMR spectroscopy, providing insights into their molecular structures (Liu et al., 2014).
Interaction with DNA
Studies on uracil derivatives similar to the compound have shown their interaction with DNA. Ting Yao et al. (2013) reported that the UV spectra of synthesized uracil derivatives indicated electrostatic interactions with DNA. This insight is crucial for understanding the biological activity of such compounds (Yao et al., 2013).
Antitumor Activities
Research has been conducted on the antitumor properties of related compounds. Xiong Jing (2011) synthesized derivatives that showed selective anti-tumor activities, indicating the potential of these compounds in cancer research (Jing, 2011).
Antioxidant Activity
Some derivatives have been evaluated for their antioxidant activities. S. George et al. (2010) synthesized compounds and screened them for antioxidant activity, underscoring the potential of these compounds in oxidative stress-related applications (George et al., 2010).
Electrochemical and Spectroscopic Properties
Novel compounds with a similar structure have been analyzed for their electrochemical and spectroscopic properties. S. Asaftei et al. (2011) synthesized compounds linked covalently via a spacer to a redox-active group, providing insights into their electrochemical behavior (Asaftei et al., 2011).
Enzyme Inhibition and Drug Design
These compounds have been explored for their roles in enzyme inhibition and potential drug design. F. Ruiz et al. (2015) identified compounds targeting human enzymes related to diabetes, inflammatory disorders, and cancer, revealing the importance of these derivatives in medicinal chemistry (Ruiz et al., 2015).
Antimicrobial Activity
Studies have also focused on the antimicrobial properties of similar compounds. Mahesh K. Kumar et al. (2022) synthesized compounds and screened them for antibacterial and antifungal activity, demonstrating their potential in combating microbial infections (Kumar et al., 2022).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the affinity of related compounds with specific proteins. M. R. Holam et al. (2022) performed molecular docking studies to assess the interaction of synthesized compounds with CDK4 protein, important for understanding their biological activity (Holam et al., 2022).
Synthesis and Pharmacological Screening
The synthesis and pharmacological properties of related compounds have been explored. B. Dey et al. (2022) synthesized derivatives and evaluated them for antimicrobial and antioxidant properties, highlighting their potential in pharmacological applications (Dey et al., 2022).
properties
IUPAC Name |
2-[(6-chloro-3-ethyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-2-17-13(19)7-12(15)18(14(17)20)9-11-6-4-3-5-10(11)8-16/h3-7H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHHKMKGYKDSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-3-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



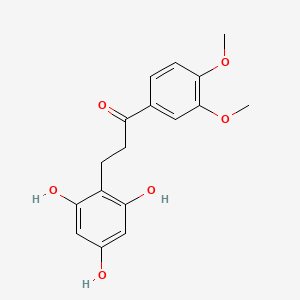

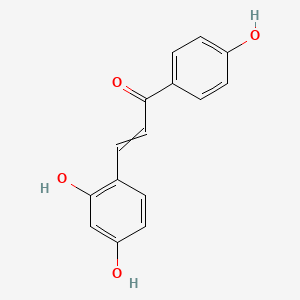
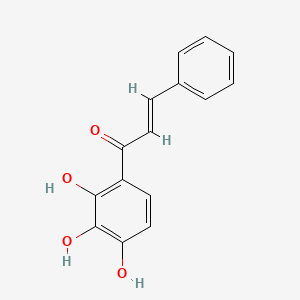

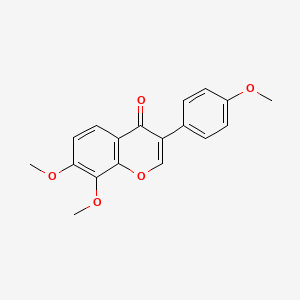
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

